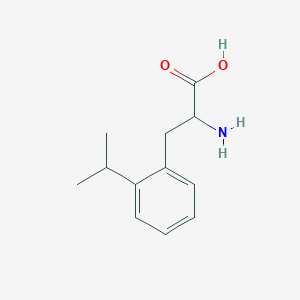

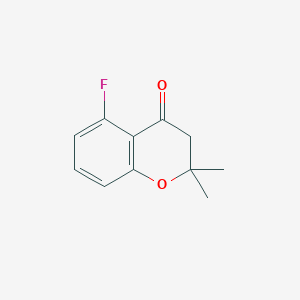

![molecular formula C12H8N2O B7904035 9H-Pyrido[3,4-b]indole-3-carboxaldehyde](/img/structure/B7904035.png)

9H-Pyrido[3,4-b]indole-3-carboxaldehyde

Übersicht

Beschreibung

9H-Pyrido[3,4-b]indole-3-carboxaldehyde: is a chemical compound with the molecular formula C12H8N2O. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is part of the β-carboline family, which is known for its diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Four-Component Synthesis: One method involves the reaction of indole-3-carboxaldehyde with aromatic aldehydes and ammonium iodide under transition-metal-free conditions.

Industrial Production Methods: While specific industrial production methods for 9H-Pyrido[3,4-b]indole-3-carboxaldehyde are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like iodine under an oxygen atmosphere.

Common Reagents and Conditions:

Oxidation: Iodine, oxygen atmosphere.

Substitution: Propargylamine, acids, isocyanides, gold catalysts.

Major Products:

Spiroindolines: Formed from the Ugi reaction.

Various Indole Derivatives: Depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Indole Derivatives: Used as a precursor in the synthesis of various indole derivatives, which are important in medicinal chemistry.

Biology:

DNA Interactions: Studied for its interactions with DNA, which can be useful in understanding its biological activities.

Medicine:

Anti-HIV Activity: Some derivatives of this compound have shown significant anti-HIV activity.

Industry:

Material Science:

Wirkmechanismus

The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxaldehyde involves its interaction with various molecular targets and pathways. For instance, it has been indicated that norharman, a related compound, inhibits the enzyme CYP, which affects metabolism . Additionally, the compound can undergo excited state multiple proton transfer (ESMPT) mechanisms, which involve structural changes and charge redistribution .

Vergleich Mit ähnlichen Verbindungen

Norharmane (β-Carboline, 9H-Pyrido[3,4-b]indole): Known for its biological activities and interactions with DNA.

1-Methyl-9H-pyrido[3,4-b]indole: Another β-carboline derivative with similar structural features.

Uniqueness:

Structural Features: The presence of the carboxaldehyde group at the 3-position of the indole ring makes 9H-Pyrido[3,4-b]indole-3-carboxaldehyde unique compared to other β-carbolines.

Biological Activities: Its specific interactions with molecular targets and pathways, such as the inhibition of CYP, distinguish it from other similar compounds.

Eigenschaften

IUPAC Name |

9H-pyrido[3,4-b]indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTJJKXTKRTAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

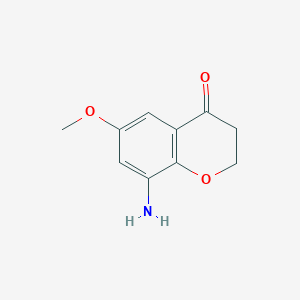

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid](/img/structure/B7903961.png)

![6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7903967.png)

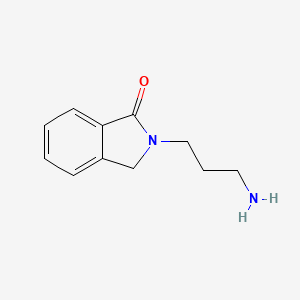

![4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine](/img/structure/B7903973.png)

![2-Bromoimidazo[1,2-b]pyridazine](/img/structure/B7904014.png)

![4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B7904027.png)

![2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid](/img/structure/B7904050.png)

![5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B7904064.png)